2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide, also known as ATB-346, is a novel drug compound that has been developed for the treatment of pain and inflammation. It is a prodrug of a nonsteroidal anti-inflammatory drug (NSAID) that has been modified to reduce gastrointestinal toxicity while maintaining efficacy. ATB-346 is a promising drug compound that has the potential to revolutionize the treatment of pain and inflammation.
Mechanism of Action
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide is able to reduce inflammation and pain without causing gastrointestinal toxicity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide have been extensively studied. One study found that 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide was able to reduce the production of pro-inflammatory cytokines in a mouse model of colitis. Another study found that 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide was able to reduce the expression of COX-2 in a rat model of arthritis. These findings suggest that 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide has potent anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide is its reduced gastrointestinal toxicity compared to conventional NSAIDs. This makes it an attractive drug compound for the treatment of pain and inflammation. However, one limitation of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide is that it is a relatively new drug compound, and more research is needed to fully understand its pharmacological properties.
Future Directions
There are several future directions for research on 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide. One area of interest is the development of new drug compounds based on the structure of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide that may have even greater efficacy and reduced toxicity. Another area of interest is the investigation of the potential of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide for the treatment of other inflammatory conditions, such as psoriasis and multiple sclerosis. Additionally, more research is needed to fully understand the mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide and its effects on the immune system.
Synthesis Methods
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-bromobenzoyl chloride in the presence of a base to yield 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide. The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide is a relatively simple process that can be carried out in a laboratory setting.
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide has been the subject of extensive scientific research, with numerous studies demonstrating its efficacy in the treatment of pain and inflammation. One study found that 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide was more effective than conventional NSAIDs in reducing inflammation in a rat model of arthritis. Another study found that 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide was able to reduce pain and inflammation in a mouse model of colitis.
properties
Molecular Formula |
C12H13BrN4OS2 |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)butanamide |
InChI |
InChI=1S/C12H13BrN4OS2/c1-2-9(19-12-17-16-11(14)20-12)10(18)15-8-5-3-7(13)4-6-8/h3-6,9H,2H2,1H3,(H2,14,16)(H,15,18) |
InChI Key |
PNZLIKYAANLQOU-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Br)SC2=NN=C(S2)N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Br)SC2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.